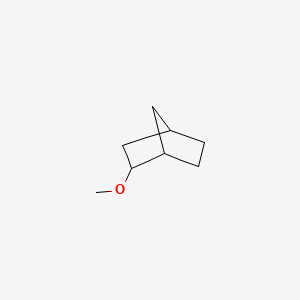
Bicyclo(2.2.1)heptane, 2-methoxy-, endo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo(2.2.1)heptane, 2-methoxy-, endo- is a bicyclic organic compound with the molecular formula C11H20O. It is also known as 2-methoxy-1,7,7-trimethylbicyclo(2.2.1)heptane . This compound is part of the norbornane family and is characterized by its unique bicyclic structure, which consists of two fused rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(2.2.1)heptane, 2-methoxy-, endo- typically involves the Diels-Alder reaction, a powerful tool in organic chemistry. This reaction involves the formation of two carbon-carbon bonds simultaneously to produce a cyclohexene ring from a diene and a dienophile . The reaction proceeds in a concerted manner, making the generated stereocenters predictable. The use of cyclic dienes or the application of intramolecular Diels-Alder reactions enables the synthesis of bicyclic compounds like bicyclo(2.2.1)heptane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of the Diels-Alder reaction can be scaled up for industrial applications, involving the use of appropriate catalysts and reaction conditions to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo(2.2.1)heptane, 2-methoxy-, endo- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
Bicyclo(2.2.1)heptane, 2-methoxy-, endo- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of bicyclo(2.2.1)heptane, 2-methoxy-, endo- involves its interaction with specific molecular targets and pathways. For example, its derivatives can act as enzyme inhibitors or activators, influencing biochemical reactions and metabolic processes . The exact molecular targets and pathways depend on the specific application and the structure of the derivative used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to bicyclo(2.2.1)heptane, 2-methoxy-, endo- include:
Bicyclo(2.2.1)heptane, 2-methyl-, exo-: This compound has a similar bicyclic structure but differs in the substitution pattern.
Bicyclo(2.2.1)heptane-2-carboxylic acid, methyl ester: This compound has a carboxylic acid ester functional group instead of a methoxy group.
Uniqueness
The uniqueness of bicyclo(2.2.1)heptane, 2-methoxy-, endo- lies in its specific substitution pattern and the presence of the methoxy group, which influences its reactivity and applications. Its bicyclic structure provides rigidity and stability, making it a valuable building block in organic synthesis .
Propiedades
Número CAS |
10395-55-8 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
2-methoxybicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H14O/c1-9-8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3 |
Clave InChI |
WMYWLMCIILHCPB-UHFFFAOYSA-N |
SMILES canónico |
COC1CC2CCC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol](/img/structure/B14161281.png)
![N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine](/img/structure/B14161284.png)
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B14161289.png)
![2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B14161290.png)

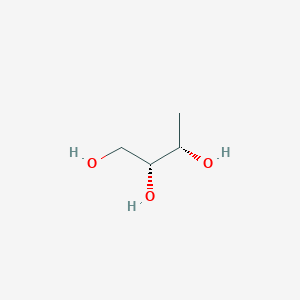
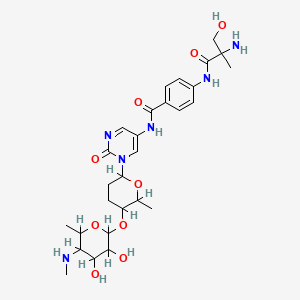
![3-[(3Z)-3-amino-3-hydroxyimino-propyl]sulfanyl-N'-hydroxy-propanamidine](/img/structure/B14161308.png)
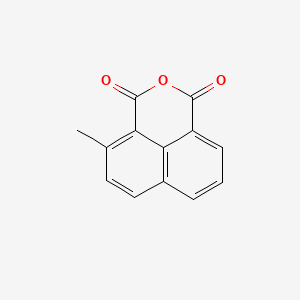

![2-methyl-1H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B14161333.png)
![N'-[(E)-(4-bromothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14161342.png)
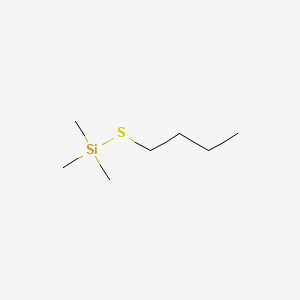
![9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)-](/img/structure/B14161362.png)
